Fluorine Loading vs. Non-Fluorinated Parent: Density, Molecular Weight, and Polarity Surface Area Comparison
Relative to the non-fluorinated parent 2,2-dimethylbutanoic acid (CAS 595-37-9), the target compound adds four fluorine atoms, increasing molecular weight by 62% (from 116.16 to 188.12 g/mol) and density by 40% (from 0.928 to 1.302 g/cm³) [1]. The topological polar surface area (TPSA) remains unchanged at 37.3 Ų, indicating that the fluorine insertion does not introduce additional hydrogen-bond acceptors beyond the carboxylic acid moiety itself . This combination of higher density without increased PSA is atypical for fluorinated analogs where CF₂ substitution often increases PSA.
| Evidence Dimension | Density (g/cm³) and Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | Density: 1.302 g/cm³; MW: 188.12 g/mol; TPSA: 37.3 Ų |
| Comparator Or Baseline | 2,2-Dimethylbutanoic acid: Density: 0.928 g/cm³; MW: 116.16 g/mol; TPSA: 37.3 Ų |
| Quantified Difference | Δ Density = +0.374 g/cm³ (+40%); Δ MW = +71.96 g/mol (+62%); Δ TPSA = 0 Ų |
| Conditions | Predicted and experimentally reported physicochemical properties (ChemSrc, CommonChemistry CAS databases) |
Why This Matters
The 40% higher density facilitates phase separation during aqueous workup and extraction, while identical TPSA means the fluorinated analog adds lipophilicity without eroding passive permeability—a key optimization parameter in CNS and intracellular target drug discovery.
- [1] CAS Common Chemistry. 2,2-Dimethylbutanoic acid (CAS RN 595-37-9). American Chemical Society. Available at: https://commonchemistry.cas.org/detail?cas_rn=595-37-9 (accessed May 2026). View Source
